molecular formula C7H11Cl2N3O2 B8068220 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B8068220
M. Wt: 240.08 g/mol
InChI Key: DGCOUVLLGGLZGZ-UHFFFAOYSA-N
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Description

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrazolo[4,3-c]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine carboxylic acids in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: A similar compound with a different arrangement of the pyrazole and pyridine rings.

    tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another related compound with a tert-butyl ester group.

Uniqueness

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is unique due to its specific structural features and potential biological activity. Its versatility in chemical reactions and applications in various fields make it a valuable compound for scientific research.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOUVLLGGLZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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